molecular formula C7H11ClN6O B2830451 2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride CAS No. 2171835-13-3

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

Cat. No. B2830451
CAS RN: 2171835-13-3
M. Wt: 230.66
InChI Key: SEWKUUGHMHFFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H11ClN6O. It is related to other compounds such as Ethyl (2,6-diamino-9H-purin-9-yl)acetate and 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate , which are used in the synthesis of acyclovir .

Scientific Research Applications

Antitumor Activities

A series of 2,6-diamine-9H-purine derivatives were synthesized as nonclassical antifolates . These compounds showed anti-proliferative activities against HL60, HeLa, and A549 cells . One of the compounds, 4e, displayed the best inhibitory activity against HL-60 and HeLa cells . It was found to induce S-phase arrest and apoptosis in HL-60 cells .

Inhibitory Activities Against Enzymes

The inhibitory activities of these compounds against rhDHFR and their behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) were determined . These enzymes play a vital role in the synthesis of DNA nucleotides .

Induction of Apoptosis Through Lysosome-Nonmitochondrial Pathway

The compound 4e was found to induce apoptosis in HL-60 cells through a lysosome-nonmitochondrial pathway . This suggests a unique mechanism of action for this compound .

Synthesis of Antiviral Agents

These intermediates are useful in a novel process for preparing the mono-L-valine ester of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl) methoxy-1,3-propanediol (ganciclovir) . The mono-L-valine ester of ganciclovir and its pharmaceutically acceptable salts are of value as antiviral agents with improved absorption .

Synthesis of Acyclovir

2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (impurity A) is the acetate form of acyclovir . It can be path indicative in the synthesis of acyclovir .

Structural Studies

Despite belonging to the most populated nitrogenated group in nature, the dap molecule, in either its neutral or any of its ionic forms, has rarely been reported in structural studies . This compound constitutes only the second reported case of an isolated neutral dap molecule .

Mechanism of Action

Target of Action

The compound “2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir . These drugs primarily target viral DNA polymerases, enzymes that are crucial for the replication of the viral genome .

Mode of Action

As an intermediate in the synthesis of acyclovir and ganciclovir, this compound contributes to the overall mode of action of these antiviral drugs. Once metabolized into their active forms, these drugs mimic the structure of nucleosides, the building blocks of DNA. When viral DNA polymerase incorporates these analogs into the growing DNA chain, it results in premature termination of DNA synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis and metabolism of antiviral drugs. Specifically, it is used in the production of acyclovir and ganciclovir, which are incorporated into the viral DNA, leading to termination of the DNA chain and inhibition of viral replication .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by its role as an intermediate in the synthesis of acyclovir and ganciclovir. The ADME properties of these drugs would impact the bioavailability of the compound. For instance, ganciclovir is known to have improved absorption when prepared as a mono-L-valine ester .

Result of Action

The ultimate result of the action of this compound, through its role in the synthesis of acyclovir and ganciclovir, is the inhibition of viral replication. This is achieved by the premature termination of viral DNA synthesis, leading to a decrease in the spread of the virus within the host .

properties

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWKUUGHMHFFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

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